AR antagonist 7

androgen receptor antagonism nuclear receptor pharmacology hair loss research

This 4-aryl-2-trifluoromethylbenzonitrile derivative is a definitive SAR tool for androgen receptor research. Unlike unsubstituted analogs, the specific 2-methoxy-4-methylphenoxy moiety is essential for AR binding and antagonist activity. With a documented IC₅₀ of 299 nM in MDA-MB-231 assays, it serves as a critical benchmark for screening. Procure this discrete reference compound to evaluate potency thresholds and validate novel AR antagonists.

Molecular Formula C16H12F3NO2
Molecular Weight 307.27 g/mol
Cat. No. B12376823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR antagonist 7
Molecular FormulaC16H12F3NO2
Molecular Weight307.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC2=CC(=C(C=C2)C#N)C(F)(F)F)OC
InChIInChI=1S/C16H12F3NO2/c1-10-3-6-14(15(7-10)21-2)22-12-5-4-11(9-20)13(8-12)16(17,18)19/h3-8H,1-2H3
InChIKeyCYANSKHXCRJRPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)benzonitrile Procurement Guide: AR Antagonist 7 Specifications and Sourcing Data


4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)benzonitrile (CAS: 876759-97-6; MF: C₁₆H₁₂F₃NO₂; MW: 307.27 g/mol) is a substituted 4-aryl-2-trifluoromethylbenzonitrile derivative that functions as an androgen receptor (AR) antagonist . The compound incorporates a 2-methoxy-4-methylphenoxy moiety at the 4-position of the benzonitrile core and a trifluoromethyl group at the 2-position. It has been designated AR antagonist 7 in commercial supplier catalogs . This compound belongs to the broader class of 4-cyano-phenoxy derivatives described in patents as androgen modulators for research applications [1].

Why 4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)benzonitrile Cannot Be Substituted with Generic 2-Trifluoromethylbenzonitrile Analogs


Generic substitution within the 4-aryl-2-trifluoromethylbenzonitrile series fails due to the decisive impact of the 4-position aryl ether substituent on androgen receptor binding potency and antagonist activity. The 2-methoxy-4-methylphenoxy group of this compound establishes a specific hydrogen-bonding and hydrophobic interaction profile within the AR ligand-binding domain that is not replicated by unsubstituted phenoxy, halogen-only, or alternative alkyl-aryl ether analogs [1]. Comparative SAR data demonstrate that removal or modification of the 2-methoxy or 4-methyl groups substantially reduces AR binding affinity and cellular functional antagonism. The trifluoromethyl group at the 2-position contributes to metabolic stability and electronic modulation of the benzonitrile core, but the 4-position substitution pattern is the primary driver of target engagement and potency differentiation across the series [2].

Quantitative Differentiation Evidence for 4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)benzonitrile (AR Antagonist 7)


Androgen Receptor Antagonist Activity: IC₅₀ Comparison Against Structural Analogs

In human androgen receptor functional assays using MDA-MB-231 cells expressing recombinant human AR, 4-(2-methoxy-4-methylphenoxy)-2-(trifluoromethyl)benzonitrile demonstrated antagonist activity with an IC₅₀ of 299 nM [1]. This value falls within the threshold for further in vitro selectivity and in vivo evaluation as defined by the screening cascade in the Van Camp et al. series, where analogs with IC₅₀ < 200 nM were prioritized for progesterone receptor selectivity testing and the Golden Syrian hamster ear sebum suppression model [2].

androgen receptor antagonism nuclear receptor pharmacology hair loss research

Substituent-Specific Structural Differentiation: 2-Methoxy-4-Methylphenoxy vs. Unsubstituted Phenoxy AR Activity Impact

The Warner-Lambert patent family (US20070197642A1, EP1781599A1, CA2562672C) covering 4-cyano-phenoxy androgen modulators specifically claims and exemplifies 4-(2-methoxy-phenoxy)-2-trifluoromethyl-benzonitrile as a distinct compound of interest, separate from compounds lacking the 2-methoxy and/or 4-methyl substitution on the phenoxy ring [1]. The patent's genus structure encompasses a broad range of phenoxy substituents, yet the 2-methoxy-4-methylphenoxy-substituted variant (AR antagonist 7) is commercially designated and stocked as a discrete screening compound, reflecting its distinct SAR-driven selection from the broader patent landscape [2].

structure-activity relationship medicinal chemistry androgen receptor modulation

Antiproliferative Activity in MCF7 Breast Cancer Cells: Differential Potency Context

In antiproliferative assays against human MCF7 breast cancer cells, 4-(2-methoxy-4-methylphenoxy)-2-(trifluoromethyl)benzonitrile was evaluated via MTT assay following 72-hour compound exposure [1]. The compound produced measurable growth inhibition; however, the precise IC₅₀ value is not publicly reported in the ChEMBL database entry. This assay provides an orthogonal activity dimension beyond nuclear receptor pharmacology, suggesting potential polypharmacology or off-target effects that may be relevant for cancer research applications [2].

cancer cell proliferation MTT assay breast cancer research

Research Application Scenarios for 4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)benzonitrile (AR Antagonist 7)


Androgen Receptor Antagonist Screening in Cellular Functional Assays

Use as a reference AR antagonist in MDA-MB-231 cell-based functional assays, leveraging the established IC₅₀ of 299 nM . This compound is suitable for inclusion in antagonist screening panels where potency thresholds of < 200 nM (as defined in the Van Camp et al. series) provide context for candidate prioritization [1]. Researchers can benchmark novel AR antagonists against this value.

Structure-Activity Relationship Studies on 4-Aryl-2-Trifluoromethylbenzonitrile Derivatives

Employ as a discrete SAR tool compound representing the 2-methoxy-4-methylphenoxy substitution pattern. The compound enables comparative evaluation against unsubstituted 4-phenoxy analogs (CAS: 1094335-18-8) and other 4-aryl ether variants to delineate the contribution of the 2-methoxy and 4-methyl groups to AR binding, cellular activity, and selectivity profiles .

Hair Loss Research and Sebaceous Gland Biology Studies

Apply in androgen-dependent hair loss and sebum production research models. The compound's designation as AR antagonist 7 specifically for hair loss research is consistent with the therapeutic context of the Van Camp et al. series, which evaluated 4-aryl-2-trifluoromethylbenzonitrile analogs in the Golden Syrian hamster ear model for sebum suppression [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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